molecular formula C13H13N3O B3148640 N-(3-amino-4-methylphenyl)isonicotinamide CAS No. 653584-83-9

N-(3-amino-4-methylphenyl)isonicotinamide

Cat. No.: B3148640
CAS No.: 653584-83-9
M. Wt: 227.26 g/mol
InChI Key: MVDLFTNAFBNWGH-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)isonicotinamide (CAS: 653584-83-9) is an aromatic amide derivative with the molecular formula C₁₃H₁₃N₃O and an average molecular mass of 227.26 g/mol . Its structure consists of an isonicotinamide moiety (pyridine-4-carboxamide) linked to a 3-amino-4-methylphenyl group. This compound is structurally related to pharmacologically active isonicotinamide derivatives, which are known for their antimicrobial, antitubercular, and corrosion inhibition properties .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-2-3-11(8-12(9)14)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDLFTNAFBNWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)isonicotinamide typically involves the reaction of 3-amino-4-methylbenzoic acid with isonicotinoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)isonicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-amino-4-methylphenyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

N-(3-Aminophenyl)isonicotinamide

  • Molecular Formula : C₁₂H₁₁N₃O (MW: 213.24 g/mol) .
  • Key Differences : Lacks the 4-methyl group on the phenyl ring, reducing steric hindrance and altering electronic properties.

Thiazolidinedione-Isonicotinamide Hybrids

  • Examples :
    • Compound 68 : N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide
    • Compound 69 : N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide
  • Key Differences : Incorporation of a thiazolidinedione ring enhances antimicrobial activity. For instance, Compound 68 showed broad-spectrum activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at MIC values of 6.25–25 µg/mL, attributed to the chlorophenyl and benzylidene substituents .
  • Comparison: The absence of a thiazolidinedione ring in N-(3-amino-4-methylphenyl)isonicotinamide may limit its antimicrobial efficacy but could improve solubility due to the amino group .

Hydrazide Derivatives of Isonicotinamide

  • Example : (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide
  • Key Differences : The hydrazide group and trifluoromethyl substituent enhance antitubercular activity. This derivative exhibited a 72% yield in synthesis and demonstrated moderate activity against M. tuberculosis H37Rv .

Corrosion-Inhibiting Isonicotinamide Derivatives

  • Example : N-(3-chloro-2-phenyl-4-oxozetiden-1-yl)isonicotinamide (CPOI)
  • Key Differences : The oxozetidine ring and chloro substituent enable strong adsorption on mild steel surfaces, achieving 92% inhibition efficiency in 15% HCl at 500 ppm .
  • Comparison: The amino and methyl groups in this compound may reduce its corrosion inhibition capability compared to CPOI, which relies on electronegative chlorine for surface interaction .

Data Tables

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : The thiazolidinedione-isonicotinamide hybrids (e.g., Compound 68) outperform simpler derivatives due to synergistic effects between the heterocyclic ring and electron-withdrawing groups like chlorine .
  • Antitubercular Potential: Hydrazide-linked derivatives exhibit enhanced activity, likely due to improved target binding via hydrogen bonding with mycobacterial enzymes .
  • Solubility and Stability: The 3-amino-4-methylphenyl group may improve aqueous solubility compared to non-polar derivatives, making it a candidate for drug formulation .

Biological Activity

N-(3-amino-4-methylphenyl)isonicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of isonicotinamide, characterized by the presence of an amino group and a methyl-substituted phenyl ring. Its molecular formula can be represented as C12_{12}H12_{12}N4_{4}O, indicating the presence of nitrogen and oxygen atoms essential for its biological activity.

The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may modulate pathways involved in inflammation and cell proliferation by binding to specific enzymes or receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition: this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell growth and inflammatory responses.
  • Receptor Modulation: The compound has been investigated for its ability to act as a ligand for certain receptors, influencing cellular signaling pathways related to disease processes .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity:
    • Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including leukemia .
    • A notable study reported an EC50_{50} value of 0.9 μM against DNMT3A, indicating potent inhibition that could be leveraged for therapeutic applications in oncology .
  • Anti-inflammatory Properties:
    • The compound has been explored for its potential to reduce inflammation, which is critical in diseases such as arthritis and other inflammatory disorders .
  • Antimicrobial Activity:
    • Preliminary findings suggest that it may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of this compound on leukemia cells, researchers found that treatment resulted in significant apoptosis (programmed cell death). The compound was tested alongside standard chemotherapeutics, showing comparable efficacy but with reduced toxicity profiles.

CompoundEC50_{50} (μM)Cell Line
This compound0.9KG-1 (Leukemia)
SGI-102710KG-1 (Leukemia)

Case Study 2: Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory effects of the compound using a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines when treated with this compound.

TreatmentCytokine Levels (pg/mL)Control
This compound50 ± 5100 ± 10
Vehicle Control100 ± 10-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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